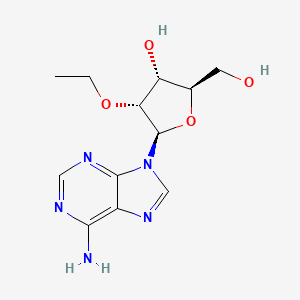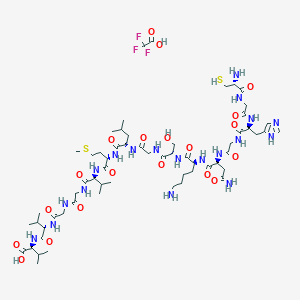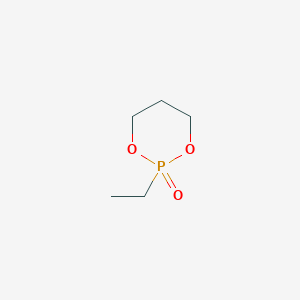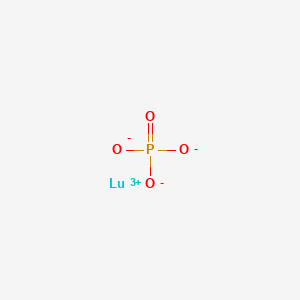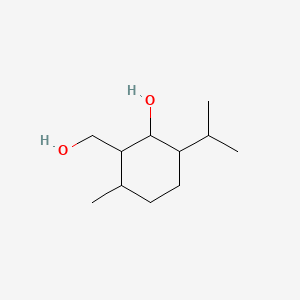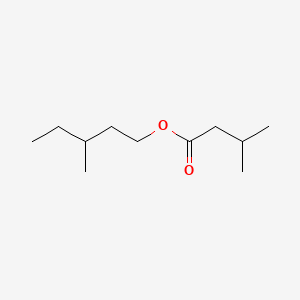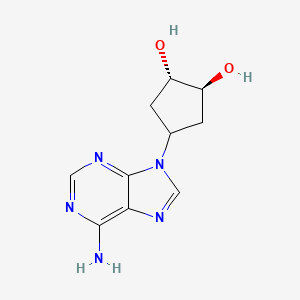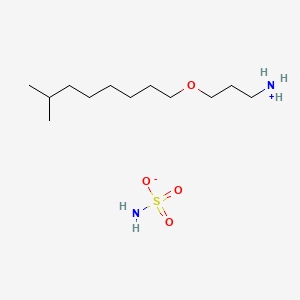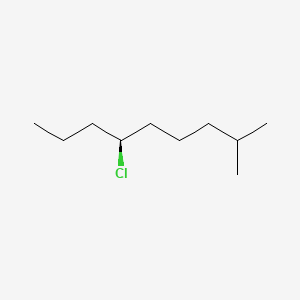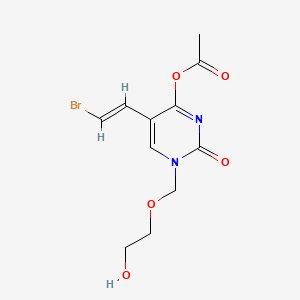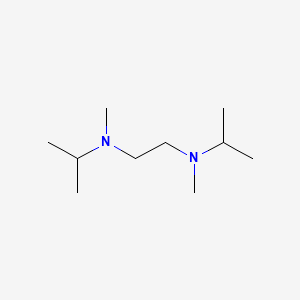
Uridine 5'-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5’-benzoate is a derivative of uridine, a nucleoside that plays a crucial role in various biological processes This compound is characterized by the presence of a benzoate group attached to the 5’ position of the uridine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-benzoate typically involves the esterification of uridine with benzoic acid. This reaction can be catalyzed by various agents, including acid catalysts such as sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of uridine 5’-benzoate may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Uridine 5’-benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate group can be oxidized to form benzoic acid derivatives.
Reduction: The uridine moiety can be reduced to form dihydro-uridine derivatives.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various uridine derivatives with modified functional groups, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Uridine 5’-benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe to study nucleoside transport and metabolism in cells.
Medicine: Uridine derivatives are investigated for their potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: It is used in the production of nucleotide-based pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of uridine 5’-benzoate involves its incorporation into nucleic acids or its conversion into active metabolites. In cells, uridine 5’-benzoate can be phosphorylated to form uridine monophosphate, which is further converted into other nucleotides. These nucleotides participate in various biochemical pathways, including RNA synthesis and glycosylation processes. The benzoate group may also influence the compound’s interaction with enzymes and transporters, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Uridine 5’-benzoate can be compared with other uridine derivatives such as uridine 5’-monophosphate and uridine 5’-diphosphate. While all these compounds share the uridine core, the presence of different functional groups (e.g., benzoate, phosphate) imparts unique properties and biological activities. For instance, uridine 5’-monophosphate is primarily involved in nucleotide metabolism, whereas uridine 5’-benzoate may have distinct pharmacokinetic and pharmacodynamic profiles due to the benzoate group.
List of Similar Compounds
- Uridine 5’-monophosphate
- Uridine 5’-diphosphate
- Uridine 5’-triphosphate
- Uridine 5’-acetate
These comparisons highlight the uniqueness of uridine 5’-benzoate and its potential for specialized applications in research and medicine.
Eigenschaften
CAS-Nummer |
54618-06-3 |
|---|---|
Molekularformel |
C16H16N2O7 |
Molekulargewicht |
348.31 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H16N2O7/c19-11-6-7-18(16(23)17-11)14-13(21)12(20)10(25-14)8-24-15(22)9-4-2-1-3-5-9/h1-7,10,12-14,20-21H,8H2,(H,17,19,23)/t10-,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
SRLQBOIASWUQBN-FMKGYKFTSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


